Physical Properties of trans-2,5-Difluorocinnamic Acid: A Technical Characterization Guide
Physical Properties of trans-2,5-Difluorocinnamic Acid: A Technical Characterization Guide
Executive Summary
trans-2,5-Difluorocinnamic acid (CAS: 112898-33-6) represents a critical fluorinated building block in medicinal chemistry, particularly for the synthesis of isoquinolones and indole-based therapeutics.[1] Its distinct substitution pattern—featuring fluorine atoms at the ortho (2) and meta (5) positions relative to the acrylic acid side chain—imparts unique electronic and steric properties that differentiate it from its mono-fluorinated analogs. This guide provides a rigorous analysis of its physical properties, spectral characteristics, and handling protocols to support high-fidelity research and development.
Chemical Identity & Structural Analysis[2][3][4][5][6]
The compound exists predominantly as the trans (E) isomer, which is thermodynamically more stable than the cis (Z) form. The 2,5-difluoro substitution pattern creates a specific electronic environment that modulates the acidity of the carboxylic tail and the lipophilicity of the phenyl ring.
| Parameter | Detail |
| IUPAC Name | (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid |
| CAS Number | 112898-33-6 |
| Molecular Formula | |
| Molecular Weight | 184.14 g/mol |
| SMILES | OC(=O)/C=C/c1cc(F)ccc1F |
| InChI Key | XAWHCSKPALFWBI-DAFODLJHSA-N |
Structural Visualization
The following diagram illustrates the core chemical connectivity and the functional implications of the fluorine substitutions.
Figure 1: Structural connectivity and physicochemical impact map of trans-2,5-difluorocinnamic acid.
Physicochemical Properties[1][3][6][8][9][10][11][12]
Solid-State Properties
The compound is isolated as a white to off-white crystalline powder. The high melting point relative to non-fluorinated cinnamic acid (MP ~133 °C) suggests strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and efficient crystal packing facilitated by the planar trans geometry.
| Property | Value | Source/Condition |
| Melting Point | 138 – 140 °C | Experimental (Lit.) [1][2] |
| Boiling Point | 278.5 ± 25.0 °C | Predicted (760 mmHg) [3] |
| Density | 1.306 g/cm³ | Predicted [3] |
| Flash Point | 122.2 ± 23.2 °C | Predicted [3] |
| Vapor Pressure | 0.002 mmHg | at 25 °C (Est.) |
Solution Properties
Understanding the solution behavior is critical for formulation and assay development. The introduction of fluorine atoms generally increases lipophilicity (LogP) and acidity (lower pKa) compared to the parent cinnamic acid.
-
Acidity (pKa): The calculated pKa is 4.16 ± 0.10 [3].
-
Lipophilicity (LogP): The experimental/predicted LogP is 2.66 [1].[2]
-
Implication: This value indicates moderate lipophilicity, making it suitable for cell-permeable drug scaffolds but requiring organic co-solvents (DMSO, MeOH) for high-concentration stock solutions.
-
-
Solubility Profile:
-
Water:[2] Low (< 1 mg/mL).
-
Methanol/Ethanol: High (> 50 mg/mL).
-
DMSO: High (> 50 mg/mL).
-
Chloroform: Moderate.
-
Spectral Characterization
Accurate identification requires analysis of NMR splitting patterns, particularly the coupling between the fluorine nuclei and the aromatic/vinylic protons.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-d-
Carboxylic Acid (-COOH): Broad singlet at
12.0–13.0 ppm (exchangeable). -
Vinylic Protons:
-
The trans geometry is confirmed by a large coupling constant (
Hz) between the - and -protons. -
~6.5–6.7 ppm (doublet,
-H). -
~7.5–7.8 ppm (doublet,
-H).
-
-
Aromatic Protons:
-
Multiplets in the
7.0–7.6 ppm range. The presence of Fluorine-Hydrogen coupling ( ) will cause additional splitting (typically 5–10 Hz) beyond standard ortho/meta proton coupling.
-
-
Expect two distinct signals in the range of -110 to -140 ppm (relative to CFCl
). -
The C2-F (ortho) and C5-F (meta) will appear as multiplets due to
and potentially small (para-like) coupling.
Infrared Spectroscopy (IR)
-
C=O Stretch: Strong band at 1680–1700 cm
(conjugated acid). -
C=C Stretch: ~1630 cm
. -
O-H Stretch: Broad band 2500–3000 cm
. -
C-F Stretch: distinct bands in the 1000–1400 cm
fingerprint region.
Experimental Protocols
Purification via Recrystallization
If the raw material (typically 97-98% purity) requires upgrading to >99% for analytical standards:
-
Solvent Selection: Ethanol/Water (mixed solvent system).
-
Dissolution: Dissolve 1.0 g of crude acid in minimal boiling ethanol (~5–8 mL).
-
Precipitation: Slowly add hot water (~2–3 mL) until faint turbidity persists.
-
Cooling: Allow to cool to room temperature slowly, then refrigerate at 4 °C for 4 hours.
-
Filtration: Collect crystals via vacuum filtration. Wash with cold 20% EtOH/Water.
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Analytical HPLC Method
For purity assessment and stability tracking.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).
-
Retention Time: Expect elution slightly later than cinnamic acid due to higher lipophilicity (approx. 6–8 min depending on dead volume).
Workflow Diagram
The following diagram outlines the standard characterization workflow for validating a new batch of this material.
Figure 2: Quality control and purification workflow for trans-2,5-difluorocinnamic acid.
Handling, Stability & Safety (MSDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Storage Conditions:
-
PPE Requirements:
-
Nitrile gloves (0.11 mm thickness).
-
Safety glasses with side shields.
-
N95 dust mask or fume hood operation recommended to avoid inhalation of fine powder.
-
References
-
National Institute of Standards and Technology (NIST). (2023). 2,5-Difluorocinnamic acid Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
